

Physical and chemical properties of "4-tert-butyl-benzamidine hydrochloride"

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Compound of Interest

Compound Name: 4-tert-Butyl-benzamidine

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An In-depth Technical Guide to 4-tert-butyl-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-benzamidine hydrochloride is a synthetic organic compound belonging to the benzamidine class of molecules. Benzamidines are recognized as competitive inhibitors of serine proteases, a broad family of enzymes involved in numerous physiological and pathological processes.^{[1][2][3]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-tert-butyl-benzamidine** hydrochloride, alongside its potential biological activities, with a focus on its role as a serine protease inhibitor. Detailed experimental protocols are provided to facilitate further research and application in drug discovery and development.

Physicochemical Properties

Limited specific experimental data for **4-tert-butyl-benzamidine** hydrochloride is available in the public domain. The following tables summarize the available information and provide general properties for context.

Table 1: General and Physical Properties of **4-tert-butyl-benzamidine** Hydrochloride

Property	Value	Source
CAS Number	68284-01-5	[4][5]
Molecular Formula	C ₁₁ H ₁₇ ClN ₂	[4][5]
Molecular Weight	212.72 g/mol	[5]
Appearance	Liquid (Note: some sources may describe it as a solid, which could be dependent on purity and storage conditions)	[4]
Melting Point	Not explicitly reported for this specific compound. Related benzamidine hydrochlorides have melting points in the range of 160-170°C.	
Boiling Point	Not reported.	
Solubility	Not explicitly reported. Benzamidine hydrochloride is generally soluble in water. Solubility in organic solvents would need to be experimentally determined.	[2]

Table 2: Chemical and Stability Properties of **4-tert-butyl-benzamidine** Hydrochloride

Property	Value/Information	Source
IUPAC Name	4-(tert-butyl)benzenecarboximidamide;hydrochloride	
Purity	Typically available at ≥99%	[4]
pKa	Not explicitly reported. The amidine group is basic, and the pKa of the conjugate acid is expected to be in the range of 10-12.	
Stability	Store in a tightly sealed container.[4] Stability studies under various conditions (e.g., temperature, humidity, light) are recommended for long-term storage and formulation development.	

Biological Activity: Inhibition of Serine Proteases

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases.[1][2][3] They primarily function by binding to the active site of these enzymes, often mimicking the natural arginine or lysine substrates.

Urokinase-Type Plasminogen Activator (uPA) Inhibition

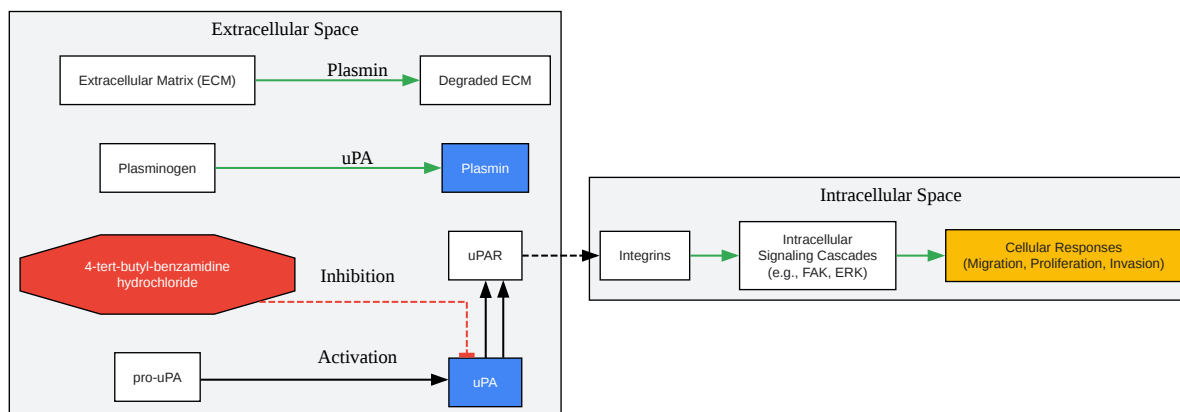
A significant body of research points to benzamidine derivatives as potent inhibitors of urokinase-type plasminogen activator (uPA).[6][7][8] uPA is a serine protease that plays a critical role in the conversion of plasminogen to plasmin, a broad-spectrum protease involved in fibrinolysis and extracellular matrix degradation.[7][9]

The uPA system is implicated in various pathological processes, including tumor invasion and metastasis, making it a key target for cancer therapy.[8][9][10][11] By inhibiting uPA,

compounds like **4-tert-butyl-benzamidine** hydrochloride could potentially disrupt the proteolytic cascade that facilitates cancer cell migration and invasion.[8]

Urokinase Signaling Pathway

The uPA system initiates a signaling cascade that influences cell migration, adhesion, and proliferation.[1][2][12] Inhibition of uPA by **4-tert-butyl-benzamidine** hydrochloride would interrupt this pathway at a critical juncture.



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Figure 1. Urokinase-type Plasminogen Activator (uPA) Signaling Pathway and its Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and evaluation of **4-tert-butyl-benzamidine** hydrochloride.

Synthesis of 4-tert-butyl-benzamidine Hydrochloride

While a specific, detailed protocol for **4-tert-butyl-benzamidine** hydrochloride was not found in the searched literature, a general synthesis can be adapted from methods for preparing similar benzamidine hydrochlorides. A common route involves the conversion of the corresponding nitrile.

Reaction Scheme:

4-tert-butylbenzonitrile → **4-tert-butyl-benzamidine** → **4-tert-butyl-benzamidine** hydrochloride

Materials:

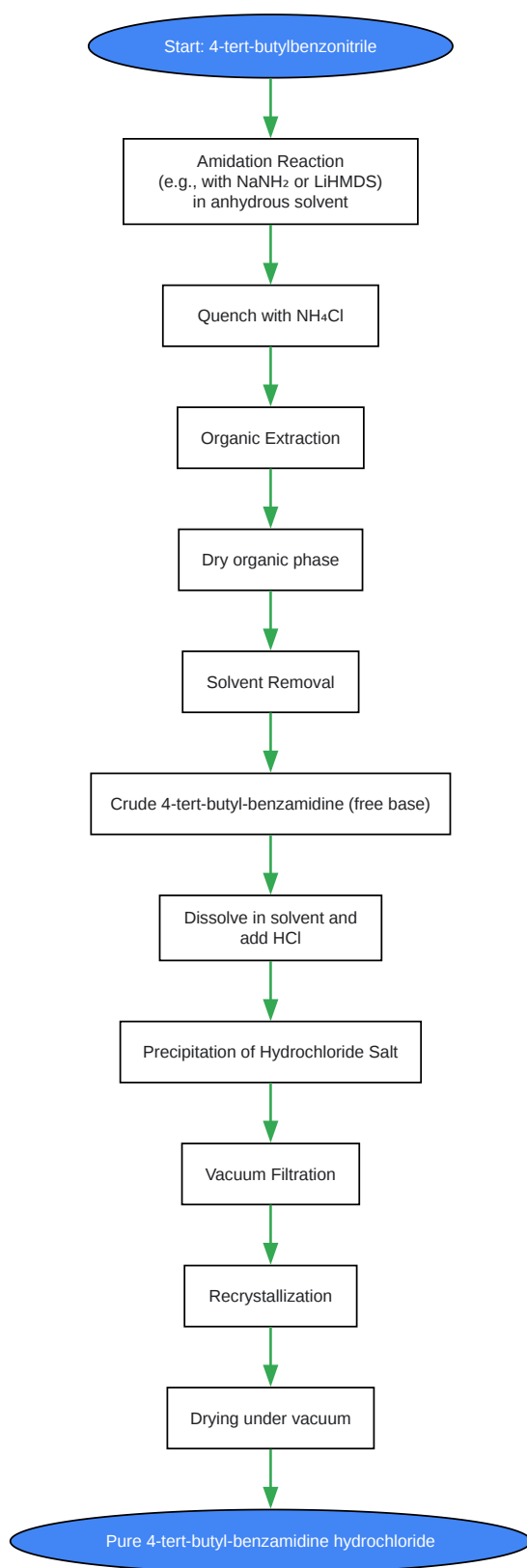
- 4-tert-butylbenzonitrile
- Sodium amide (NaNH_2) or Lithium bis(trimethylsilyl)amide (LiHMDS)
- Anhydrous ammonia (if using NaNH_2)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
- Hydrochloric acid (ethanolic or aqueous solution)
- Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Amidine Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet, dissolve 4-tert-butylbenzonitrile in the anhydrous solvent.
 - Cool the solution in an ice bath.

- Slowly add a solution of the amidating agent (e.g., NaNH_2 in liquid ammonia or LiHMDS in THF) to the stirred nitrile solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Salt Formation:
 - Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-tert-butyl-benzamidine** free base.
 - Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).
 - Add a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or an ethanolic solution) dropwise with stirring.
 - The hydrochloride salt should precipitate out of the solution.
- Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with a small amount of cold solvent.
 - Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain pure **4-tert-butyl-benzamidine** hydrochloride.
 - Dry the purified product under vacuum.

Workflow Diagram:



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Figure 2. General workflow for the synthesis of **4-tert-butyl-benzamidine** hydrochloride.

Determination of Melting Point

The melting point is a crucial physical property for compound identification and purity assessment.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation:
 - Ensure the **4-tert-butyl-benzamidine** hydrochloride sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
 - Introduce a small amount of the powdered sample into the open end of a capillary tube.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).

- Record the temperature at which the entire sample has completely melted (the clear point).
- The melting point is reported as the range between these two temperatures.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Determination of Solubility

Determining the solubility of a compound in various solvents is essential for its formulation and application in biological assays.

Materials:

- **4-tert-butyl-benzamidine** hydrochloride
- A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))
- Vials with screw caps
- Vortex mixer
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method):

- Preparation of Saturated Solutions:
 - Add an excess amount of **4-tert-butyl-benzamidine** hydrochloride to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration:

- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator can be used.
- Phase Separation:
 - After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Quantification:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
 - Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which affects its solubility, permeability, and target binding.

Method: Potentiometric Titration

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Deionized water

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of **4-tert-butyl-benzamidine** hydrochloride and dissolve it in a known volume of deionized water.
- Titration:
 - Place the beaker with the sample solution on the stir plate and immerse the pH electrode and the tip of the burette.
 - Record the initial pH of the solution.
 - Add the standardized NaOH solution in small, known increments.
 - After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
 - Continue the titration until the pH has risen significantly, passing the equivalence point.
- Data Analysis:
 - Plot a titration curve of pH versus the volume of NaOH added.
 - The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve.

Stability Testing

Stability testing is performed to understand how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.

Conditions:

- Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperature (e.g., 60-80°C).
- Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
- Oxidative Degradation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature.
- Thermal Degradation: Dry heat (e.g., 80-100°C).
- Photostability: Exposure to light according to ICH guidelines.

Procedure:

- Prepare a stock solution of **4-tert-butyl-benzamidine** hydrochloride in a suitable solvent.
- Expose aliquots of the stock solution to the different stress conditions for a defined period.
- At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
- Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
- Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Serine Protease (uPA) Inhibition Assay

This assay is used to determine the inhibitory potency of **4-tert-butyl-benzamidine** hydrochloride against a specific serine protease, such as uPA.

Materials:

- Human urokinase-type plasminogen activator (uPA) enzyme

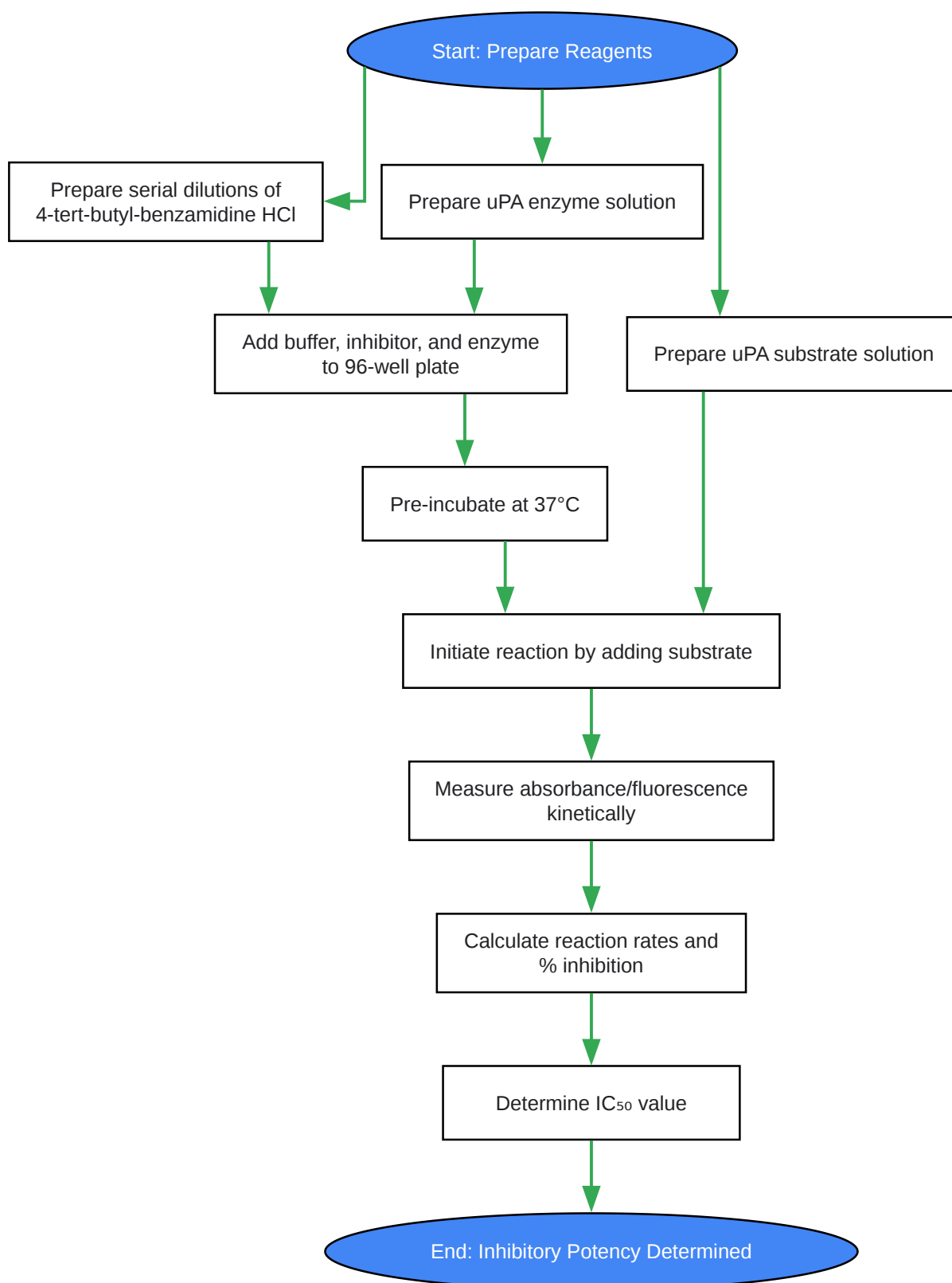
- Chromogenic or fluorogenic uPA substrate (e.g., S-2444)
- Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
- **4-tert-butyl-benzamidine** hydrochloride (inhibitor)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation:
 - Prepare a series of dilutions of **4-tert-butyl-benzamidine** hydrochloride in the assay buffer.
 - Prepare solutions of uPA and the substrate in the assay buffer.
- Assay:
 - In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the uPA enzyme solution. Include controls with no inhibitor.
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding the substrate solution to all wells.
 - Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

- Determine the IC_{50} value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Workflow Diagram:



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Figure 3. Workflow for a serine protease (uPA) inhibition assay.

Conclusion

4-tert-butyl-benzamidine hydrochloride is a compound of significant interest due to its potential as a serine protease inhibitor, particularly targeting the urokinase-type plasminogen activator. While specific physicochemical data for this compound is not extensively documented, this guide provides a framework for its characterization and evaluation. The detailed experimental protocols for synthesis, property determination, and biological assays are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the therapeutic potential of this and related benzamidine derivatives. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological profile of **4-tert-butyl-benzamidine** hydrochloride.

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